Home > Products > Screening Compounds P143328 > 3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide
3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide - 941961-41-7

3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Catalog Number: EVT-3126839
CAS Number: 941961-41-7
Molecular Formula: C16H12FN3O3
Molecular Weight: 313.288
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Antimicrobial Agents: Similar compounds have demonstrated promising antibacterial and antifungal properties [, , , , ].
  • Anticancer Agents: Many 1,3,4-oxadiazole derivatives have shown significant antiproliferative activity against different cancer cell lines [, , , , ].
  • Anti-inflammatory Agents: Some related compounds have exhibited notable anti-inflammatory activities [, ].

1. 2-Methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate []

Compound Description: This compound is a thiadiazole derivative, specifically a 2-methoxy-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]benzamide hemihydrate. The crystal structure reveals a nearly planar molecule, with the thiadiazole ring showing minimal dihedral angles with the two 2-methoxyphenyl rings. []

2. Bis{N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidato}copper(II) []

Compound Description: This compound, [Cu(C11H11N4O2)2], is a copper(II) complex with two N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]ethanimidamidate ligands. The copper atom is coordinated by four nitrogen atoms from the ligands, forming a slightly distorted square planar geometry. []

3. 2-Methyl-N-(5-methyl-1,3,4-oxadiazol-2-yl)-3-(methylsulfonyl)-4-(trifluoromethyl)benzamide []

Compound Description: This compound is a 1,3,4-oxadiazole derivative with a benzamide moiety. It exhibits a specific crystalline modification that enhances the stability of its formulation in suspensions. []

4. N-(5bromo-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-b]furan-1-yl)acetamide []

Compound Description: This compound is a complex naphtho-furan derivative incorporating a 1,3,4-oxadiazole ring. This compound showed promising antimicrobial activity. []

5. N-(5-nitro-2-(5-phenyl-1,3,4-oxadiazol-2-yl)naphtha[2,1-bfuran-1-yl]acetamide []

Compound Description: This compound is a naphthofuran derivative containing a 1,3,4-oxadiazole ring with a nitro group. It shows good antibacterial and antifungal activities. []

6. Aqua-bis[N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide-κ2N,O]zinc(II) []

Compound Description: This compound is a zinc complex with two N-(5-p-tolyl-1,3,4-oxadiazol-2-yl)benzamide ligands and one water molecule. This structure demonstrates the coordination chemistry of 1,3,4-oxadiazole derivatives with metal ions. []

7. 4-[5-(2-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzohydrazide []

Compound Description: This compound is synthesized from 2-methoxybenzohydrazide and serves as an intermediate in the synthesis of more complex molecules. []

8. N-{6-aryl-4-[(E)-2-furylmethylene]-1,2,3,4-tetrahydro-3-oxopyridazin-1-ylcarbonyl}-p-toluenesulfonamides []

Compound Description: These compounds are pyridazine derivatives formed as intermediates during the synthesis of 1,3,4-oxadiazoles. They showcase the synthetic versatility of acrylohydrazides and their potential to lead to diverse heterocyclic systems. []

9. N-{5-[(E)-1-aroylmethyl-2-(2-furyl)vinyl]-1,3,4-oxadiazol-2-yl}-p-toluenesulfonamides []

Compound Description: These compounds represent a series of novel 1,3,4-oxadiazoles synthesized from pyridazine derivatives. Their synthesis highlights a specific rearrangement reaction, potentially offering insights into alternative synthetic approaches for related oxadiazoles. []

10. N-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

Compound Description: This compound is a member of a series of oxadiazole analogues designed as potential antimicrobial and anticancer agents. It demonstrated promising antiproliferative activity against the HOP-92 (Non-Small Cell Lung Cancer) cell line, showcasing a percent growth inhibition of 34.14 at a 10 µM concentration. []

11. N-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}pyridin-2-amine []

Compound Description: This compound, part of a series of novel oxadiazole analogues, exhibited notable antiproliferative activity, particularly against the HOP-92 (Non-Small Cell Lung Cancer) cell line. At a 10 µM concentration, it demonstrated a growth inhibition percentage of 35.29. Additionally, it showed potent antifungal activity with a minimum inhibitory concentration (MIC) of 4 µg/mL. []

12. (3-(4-(2-Oxa-6-azaspiro[3.3]heptan-6-ylmethyl)phenoxy)azetidin-1-yl)(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)methanone (AZD1979) []

Compound Description: This compound, AZD1979, is a potent and selective melanin-concentrating hormone receptor 1 (MCHr1) antagonist. It was developed through a drug discovery program focused on optimizing physicochemical properties to enhance central nervous system (CNS) exposure while minimizing off-target effects like hERG interactions. []

13. N-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine derivatives []

Compound Description: These derivatives are based on the N-{[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}amine scaffold and were investigated for their anticancer activity. Notably, one of the compounds exhibited promising activity against liver cancer with an IC50 value of 2.46 μg/mL. []

14. 2,6-Difluoro-N-(2'-methyl-3'-(4-methyl-5-oxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)-[1,1'-biphenyl]-4-yl)benzamide []

Compound Description: This compound is a potent and selective calcium release-activated calcium (CRAC) channel inhibitor. This compound exhibited an excellent safety profile and good target engagement in Phase 1 clinical trials for rheumatoid arthritis. []

15. 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile []

Compound Description: This compound features a 1,3,4-oxadiazole ring with a 4-methoxyphenyl group. It is structurally related to another compound, N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide, through the shared oxadiazole motif. []

16. N-(4-{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)acetamide []

Compound Description: This compound is a 1,3,4-oxadiazole derivative with a chlorophenyl substituent and an acetamide group. It shares structural similarities with 3-methoxy-4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}benzonitrile, particularly in the oxadiazole core. []

17. 3-({5-((2-Amino-1,3-thiazol-4-yl)methyl)-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(un/substituted-phenyl)propanamides []

Compound Description: This series of compounds represents a novel class of bi-heterocyclic propanamides featuring both 1,3,4-oxadiazole and thiazole rings. They exhibited promising urease inhibitory potential and low cytotoxicity. []

18. 5-(2-Methoxyphenyl)-1,3,4-thiadiazol-2-yl 2-methoxybenzoate hemihydrate []

Compound Description: This compound is a 1,3,4-thiadiazole derivative with two 2-methoxyphenyl rings attached. The crystal structure analysis reveals a nearly planar molecular conformation. []

19. 4-Chloro-N-[3-methyl-1-(5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)butyl]benzamide []

Compound Description: This compound is a 1,3,4-oxadiazole derivative characterized by a 4-chlorophenyl ring and a thioxo group. Its crystal structure exhibits an anti-orientation of the amide N—H and C=O bonds. []

20. 2,2-Dichloro-N-[5-[2-[3-(4-methoxyphenyl)-5-phenyl-3,4-dihydro-2H-pyrazol-2-yl]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide []

Compound Description: This compound represents a hybrid molecule incorporating 1,3,4-thiadiazole, pyrazoline, and dichloroacetic acid moieties. This compound was synthesized through a cost-effective approach and evaluated for its anticancer activity. []

21. N'-(3-Bromophenyl)-2-{[5-(4-Methylpyridine-3-Yl)-1,3,4-Oxadiazol-2-Yl] Sulfanyl} Acetohydrazides derivatives []

Compound Description: These derivatives feature a pyridine ring linked to a 1,3,4-oxadiazole moiety through a sulfur atom. These compounds exhibited good antifungal activity, comparable to the reference drug Ketoconazole, and showed a broad spectrum of antimicrobial activity at low concentrations. []

22. N-(4-Chlorophenyl)-1-(5-{[(2-phenylethenyl)sulfonyl]methyl}-1,3,4-oxadiazol-2-yl)methanesulfonamide []

Compound Description: This compound is a 1,3,4-oxadiazole derivative with a chlorophenyl substituent, a sulfonyl group, and a methanesulfonamide moiety. The crystal structure reveals intermolecular hydrogen bonds contributing to the compound's solid-state packing. []

23. N‐Phenyl‐N‐{4‐[5‐(2‐phenyl‐3‐pyridyl)‐1,3,4‐oxadiazol‐2‐yl]phenyl}aniline []

Compound Description: This compound is a bipolar ligand containing both triphenylamine and 1,3,4-oxadiazole units. The molecule exhibits a nearly coplanar arrangement of the 1,3,4-oxadiazole and pyridine rings. []

24. r-1,c-2,t-3,t-4-1,2-Bis(4-methoxyphenyl)-3,4-bis(5-phenyl-1,3,4-oxadiazol-2-yl)cyclobutane []

Compound Description: This compound, a derivative of diphenyloxadiazolylcyclobutane (s-DPC), features a puckered cyclobutane ring and lacks molecular mirror symmetry in its crystal structure. The cyclobutane ring's conformation, with a dihedral angle of 30°, is notable for being the largest among reported tetraaryl-substituted cyclobutanes. []

25. Ethyl ({5-[5′-(2-ethoxy-2-oxoethoxy)-4,4′′-difluoro-1,1′:3′,1′′-terphenyl-4′-yl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetate []

Compound Description: This compound is a complex molecule containing a 1,3,4-oxadiazole ring connected to a terphenyl group through a sulfur atom. It exhibits disorder in its crystal structure. []

26. N-[4-Methyl-3-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)thiazol-2(3H)-ylidene]benzamide Hybrid Ring System []

Compound Description: These hybrid molecules combine thiazole and 1,3,4-oxadiazole rings. The compounds exhibited significant antibacterial activities, indicating their potential as therapeutic agents against bacterial infections. []

27. 2-[3-Acetyl-5-(2-chloro-3-pyridyl)-2-methyl-2,3-dihydro-1,3,4-oxadiazol-2-yl]-4-fluorophenyl acetate []

Compound Description: This compound is a complex molecule featuring a 1,3,4-oxadiazole ring, a pyridine ring, and an acetate group. The crystal structure analysis reveals specific dihedral angles between the different rings, highlighting the molecule's overall conformation. []

28. N-[4(5-Methyl/phenyl-1,3,4-oxadiazol-2-yl)-3,6-dihydropyridin-1(2H)-yl]benzamide/benzene Sulfonamides []

Compound Description: This series of compounds combines 1,3,4-oxadiazole, dihydropyridine, and benzamide or benzenesulfonamide moieties. Synthesized via sodium borohydride reduction, these compounds were investigated for their anti-inflammatory and anticancer activities. []

29. 4-Chloro-5-(dimethylamino)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]pyridazin-3(2H)-one []

Compound Description: This compound features a 1,3,4-oxadiazole ring connected to a pyridazine ring. The crystal structure analysis reveals C—H⋯N and C—H⋯O contacts contributing to its solid-state interactions. []

30. N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide derivatives []

Compound Description: These derivatives of N-(5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl)benzamide were synthesized and evaluated for their antifungal activities. Several compounds within this series demonstrated promising antifungal properties. []

31. N-(2,6-dimethylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}Acetamide []

Compound Description: This compound incorporates both indole and 1,3,4-oxadiazole moieties. A UV-Vis spectrophotometric method was developed and validated for its analysis. It exhibits degradation under various stress conditions. []

Properties

CAS Number

941961-41-7

Product Name

3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

IUPAC Name

3-fluoro-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide

Molecular Formula

C16H12FN3O3

Molecular Weight

313.288

InChI

InChI=1S/C16H12FN3O3/c1-22-13-8-3-2-7-12(13)15-19-20-16(23-15)18-14(21)10-5-4-6-11(17)9-10/h2-9H,1H3,(H,18,20,21)

InChI Key

GEJKHXNUOINHNX-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.